An In-Depth Technical Guide to the Chemical Properties of 2-(Tert-butyl)-4,6-diiodophenol
An In-Depth Technical Guide to the Chemical Properties of 2-(Tert-butyl)-4,6-diiodophenol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(tert-butyl)-4,6-diiodophenol. As a sterically hindered, polyhalogenated phenol, this compound presents a unique combination of functionalities that make it a valuable building block in advanced organic synthesis and a scaffold of interest for medicinal chemistry. This document delves into its physicochemical characteristics, spectroscopic signature, and reactivity profile, with a particular focus on its utility in modern cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in leveraging the potential of this versatile molecule.
Introduction: A Molecule of Strategic Importance
2-(tert-butyl)-4,6-diiodophenol is an aromatic organic compound characterized by a phenol backbone substituted with a bulky tert-butyl group at the ortho position and two iodine atoms at the para and the other ortho positions. This unique substitution pattern imparts a fascinating set of chemical properties. The sterically demanding tert-butyl group influences the reactivity of the adjacent hydroxyl group and the aromatic ring, while the two carbon-iodine bonds serve as highly versatile synthetic handles for the construction of more complex molecular architectures.
The presence of iodine atoms, which are excellent leaving groups in transition metal-catalyzed cross-coupling reactions, positions this molecule as a key intermediate for the synthesis of polysubstituted aromatic compounds.[1] Furthermore, the hindered phenolic moiety is a well-known structural motif in antioxidants and other biologically active molecules, suggesting potential applications in the development of novel therapeutic agents.[2][3] This guide aims to provide a detailed exploration of these features, offering both foundational knowledge and practical insights for its application in a research and development setting.
Synthesis and Purification
The most direct and logical route to 2-(tert-butyl)-4,6-diiodophenol is through the electrophilic iodination of its precursor, 2-(tert-butyl)phenol. The hydroxyl and tert-butyl groups are ortho- and para-directing, and the inherent steric hindrance of the tert-butyl group helps to direct the incoming electrophiles to the available 4 and 6 positions. Several iodinating systems can be employed for this transformation, with N-iodosuccinimide (NIS) in the presence of an acid catalyst, or a combination of molecular iodine with a suitable oxidizing agent, being common choices.[4][5]
Causality in Reagent Selection
The choice of the iodinating agent is critical for achieving high yields and selectivity.
-
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of an electrophilic iodine atom ("I+").[4] Its reaction is often catalyzed by a protic or Lewis acid, which activates the NIS, making it a more potent electrophile. This method offers the advantage of relatively simple reaction conditions and workup.
-
Iodine (I₂) and an Oxidizing Agent: Molecular iodine itself is not sufficiently electrophilic to readily iodinate the phenol. An oxidizing agent, such as hydrogen peroxide or iodic acid, is required to oxidize I₂ to a more reactive iodinating species, believed to be the hypoiodous acid (HOI) or the iodine cation (I+).[6][7] This in-situ generation of the active electrophile can be a cost-effective and environmentally benign approach.
The following diagram illustrates the general workflow for the synthesis of 2-(tert-butyl)-4,6-diiodophenol.
Caption: General workflow for the synthesis of 2-(tert-butyl)-4,6-diiodophenol.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on the iodination of phenols using N-iodosuccinimide.[4]
-
Reaction Setup: To a solution of 2-(tert-butyl)phenol (1.0 eq.) in acetonitrile (0.2 M), add N-iodosuccinimide (2.2 eq.).
-
Initiation: Cool the mixture to 0 °C in an ice bath and add trifluoroacetic acid (0.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS and iodine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(tert-butyl)-4,6-diiodophenol as a solid.
Physicochemical and Spectroscopic Properties
The structural features of 2-(tert-butyl)-4,6-diiodophenol dictate its physical and spectroscopic properties.
Physicochemical Data
| Property | Value | Source/Reference |
| CAS Number | 60803-26-1 | |
| Molecular Formula | C₁₀H₁₂I₂O | |
| Molecular Weight | 402.01 g/mol | |
| Appearance | Expected to be a white to off-white or pale yellow solid | Inferred from similar iodinated phenols |
| Melting Point | Not reported, but expected to be significantly higher than 2-tert-butylphenol due to increased molecular weight and symmetry | General chemical principles |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); Insoluble in water | Inferred from structure |
| Storage | Store in a cool, dry, dark place. Stable under recommended storage conditions, but aryl iodides can be light-sensitive.[8] | [8] |
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (2H): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C5 will likely appear as a doublet, coupled to the proton at C3. The proton at C3 will also be a doublet. The electron-withdrawing effect of the iodine atoms will shift these protons downfield compared to the starting 2-tert-butylphenol.
-
Hydroxyl Proton (1H): A broad singlet is expected for the phenolic -OH group, typically in the range of δ 5.0-6.0 ppm. Its chemical shift can be concentration-dependent.
-
tert-Butyl Protons (9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed in the upfield region, likely around δ 1.4-1.5 ppm.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 80-160 ppm).
-
The carbons bearing the iodine atoms (C4 and C6) will be significantly shifted upfield to around δ 80-95 ppm due to the heavy atom effect.
-
The carbon attached to the hydroxyl group (C1) will be downfield, around δ 150-155 ppm.
-
The carbon bearing the tert-butyl group (C2) will also be downfield, around δ 140-145 ppm.
-
The remaining CH carbons (C3 and C5) will appear in the δ 130-140 ppm range.
-
-
tert-Butyl Carbons (2C): Two signals are expected for the tert-butyl group: a quaternary carbon around δ 35 ppm and the three methyl carbons around δ 30 ppm.
3.2.3. Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[12]
-
C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) from the tert-butyl group.[13]
-
C=C Stretch (Aromatic): Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.[14]
-
C-I Stretch: Typically found in the far-infrared region (below 600 cm⁻¹), which may not be observed on standard mid-IR spectrophotometers.
3.2.4. Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 402.
-
Isotope Pattern: The presence of two iodine atoms will not result in a complex isotope pattern as iodine is monoisotopic (¹²⁷I).
-
Fragmentation: Key fragmentation pathways would include:
Reactivity and Synthetic Applications
The synthetic utility of 2-(tert-butyl)-4,6-diiodophenol is primarily derived from the reactivity of its C-I bonds in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides, allowing for oxidative addition to low-valent transition metal centers under relatively mild conditions.[8]
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an excellent substrate for a variety of palladium-catalyzed reactions, enabling the sequential or simultaneous formation of new carbon-carbon or carbon-heteroatom bonds at the 4 and 6 positions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[16]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
The differential reactivity of the two C-I bonds (the C4-I bond being less sterically hindered than the C6-I bond) may allow for selective, stepwise functionalization under carefully controlled conditions, further enhancing its synthetic value.
The following diagram illustrates a representative Sonogashira coupling reaction at the less hindered C4 position.
Caption: Sonogashira coupling of 2-(tert-butyl)-4,6-diiodophenol.
Detailed Experimental Protocol: Selective Sonogashira Coupling (Exemplary)
This protocol is a representative procedure for the selective Sonogashira coupling at the less sterically hindered 4-position.[17]
-
Reaction Setup: To a Schlenk flask, add 2-(tert-butyl)-4,6-diiodophenol (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Addition of Reagents: Add degassed triethylamine (3.0 eq.) followed by the terminal alkyne (1.1 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Workup: After completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 4-alkynyl-2-(tert-butyl)-6-iodophenol product.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(tert-butyl)-4,6-diiodophenol. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazard profile can be inferred from related compounds such as 2-iodophenol and 2,4-diiodophenol.[18][19]
-
General Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[19][20]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Aryl iodides can be sensitive to light and may slowly decompose over time, potentially releasing iodine.[8]
Conclusion
2-(tert-butyl)-4,6-diiodophenol is a strategically important molecule with significant potential in synthetic and medicinal chemistry. Its sterically hindered phenolic core, combined with two reactive carbon-iodine bonds, provides a versatile platform for the construction of complex molecular targets. This guide has outlined its synthesis, physicochemical and spectroscopic properties, and key aspects of its reactivity, particularly in palladium-catalyzed cross-coupling reactions. By providing detailed protocols and mechanistic rationale, this document serves as a valuable resource for researchers seeking to exploit the unique chemical attributes of this powerful synthetic building block.
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